Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-
Description
Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]- (CAS: 68400-40-8) is a substituted benzenesulfonic acid derivative characterized by an ethyl(phenylmethyl)amino group at the para position and an azo linkage to a 4-methylphenylsulfonyl-substituted benzene ring. Its molecular formula is C₂₈H₂₇N₃O₅S₂, with a molecular weight of 549.66 g/mol and a logP value of 4.68, indicating moderate lipophilicity .
Properties
IUPAC Name |
4-[benzyl(ethyl)amino]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-16(12-13-6-4-3-5-7-13)14-8-10-15(11-9-14)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBLZWHUFCFATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059058 | |
| Record name | Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-56-8 | |
| Record name | 4-[Ethyl(phenylmethyl)amino]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-N-ethylsulfanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-ethylsulphanil acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-N-ETHYLSULFANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O526BFP7CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sulfonation of Ethylbenzene Derivatives
The primary synthetic route to benzenesulfonic acid derivatives involves sulfonation of alkyl-substituted benzenes. For related compounds such as 4-ethylbenzenesulfonic acid, sulfonation is typically carried out by reacting ethylbenzene with sulfuric acid or fluorosulfonic acid under controlled conditions. Although this reference specifically discusses 4-ethylbenzenesulfonic acid, the sulfonation principles are applicable for preparing the benzenesulfonic acid core of 4-[ethyl(phenylmethyl)amino]benzenesulfonic acid.
This step introduces the sulfonic acid group onto the aromatic ring, which is essential for the compound's acidic and ionic properties.
Amination with Benzyl and Ethyl Groups
The key functionalization at the 4-position involves introduction of the ethyl(phenylmethyl)amino substituent. This is typically achieved by nucleophilic substitution or amination reactions where an amino group bearing benzyl and ethyl substituents is attached to the sulfonated aromatic ring.
- Possible Synthetic Route:
- Starting from 4-aminobenzenesulfonic acid (sulfanilic acid)
- Alkylation of the amino group with benzyl bromide or benzyl chloride and ethyl halides under basic or catalytic conditions
- Alternatively, reductive amination with benzaldehyde and ethylamine derivatives
While explicit detailed synthetic protocols for this exact compound are limited in the available literature, these common organic transformations are consistent with the structure and substituents of benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino].
Purification and Isolation
Chromatographic Separation:
Reverse phase high-performance liquid chromatography (RP-HPLC) is employed for purification and analysis. The compound can be separated efficiently on Newcrom R1 HPLC columns using mobile phases of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method is scalable for preparative separation and impurity isolation.Salt Formation:
Formation of aniline salts or other derivatives may be used to separate isomers or improve purity, as seen in related sulfonic acid compounds.
Analytical and Research Outcomes
Chromatographic Data
| Parameter | Description |
|---|---|
| Column Type | Newcrom R1 reverse phase HPLC column |
| Mobile Phase Composition | Acetonitrile (MeCN), water, phosphoric acid (or formic acid for MS) |
| Particle Size | 3 µm particles for fast UPLC applications |
| Application | Separation, impurity isolation, pharmacokinetics studies |
This chromatographic method allows sensitive and reproducible detection and purification of benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-, facilitating high purity product isolation.
Yield and Isomer Distribution
- Sulfonation reactions involving ethylbenzene derivatives typically yield 70-90% of the desired sulfonic acid isomer under optimized conditions.
- The presence of isomeric sulfonic acids necessitates chromatographic separation for pure compound isolation.
Summary Table of Preparation Conditions and Outcomes
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-ethylsulfanil acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino] can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can replace the phosphoric acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used to isolate impurities in preparative separation and is also suitable for pharmacokinetics .
Other benzenesulfonic acids and their applications include:
- Benzenesulfonic acid, 3-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-4-[(4-methylphenyl)sulfonyl]- Can be analyzed by reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid, but for Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .
- Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monolithium salt A dye of the Aromatic Azo and Benzidine-based substance grouping .
- Benzenesulfonic acid, 5-amino-2,4-dimethyl-, diazotized, coupled with diazotized 2,4-, 2,5-and 2,6-xylidine and 4-[(2,4-dihydroxyphenyl)azo]benzenesulfonic acid, sodium salts A dye of the Aromatic Azo and Benzidine-based substance grouping .
- Benzenesulfonic acid, dodecyl-, compd. with 4-(phenylazo)-1,3-benzenediamine (1:1) A dye of the Aromatic Azo and Benzidine-based substance grouping .
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethylsulfanil acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The sulfonic acid group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonic Acid Derivatives
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected Compounds
| Compound Name (CAS) | Substituents/Functional Groups | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| 4-[ethyl(phenylmethyl)amino]- (68400-40-8) | 4-ethyl(benzyl)amino, azo, 4-methylphenylsulfonyl | 549.66 | 4.68 | Specialized dyes, analytical chemistry |
| 4-Aminobenzenesulfonic acid (121-57-3) | 4-amino | 173.19 | -1.02 | Dye intermediates, sulfa drugs, reagents |
| 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- | 5-amino, ethenyl, nitro, sulfophenyl | Not reported | N/A | Optical materials, surfactants |
| (E)-4-((4-hydroxybenzylidene)amino)- | 4-hydroxybenzylideneamino | Not reported | N/A | Liquid crystals, optoelectronics |
| 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy- | Azo, diethylamino, hydroxy | Not reported | N/A | pH-sensitive dyes, biological staining |
Physicochemical Properties
- Lipophilicity: The target compound (logP = 4.68) is significantly more lipophilic than 4-aminobenzenesulfonic acid (logP = -1.02), enhancing membrane permeability but reducing water solubility .
- Charge and Solubility : Sulfonic acid groups confer high solubility in polar solvents, but bulky hydrophobic substituents (e.g., benzyl, azo) counteract this, as seen in the target compound and ’s discussion on solute-membrane interactions .
Regulatory and Environmental Considerations
- Regulatory Status : Substituted benzenesulfonic acids are regulated under EPA guidelines (e.g., 40 CFR 721) for significant new uses, emphasizing toxicity and environmental persistence .
- Biodegradation : Linear alkylbenzenesulfonates degrade more readily than branched or aromatic derivatives, suggesting the target compound may require tailored disposal protocols .
Key Research Findings
- Membrane Permeability : Benzenesulfonic acid derivatives exhibit charge-dependent permeability in chitosan membranes, with anionic forms (e.g., target compound) showing higher flux than cationic analogs (e.g., theophylline) .
- Thermal Stability: Derivatives like 4-[(2-hydroxybenzyl)amino]benzenesulfonic acid () demonstrate reversible thermal isomerization, useful in smart materials .
Biological Activity
Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]- is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzenesulfonic acid backbone with an ethyl(phenylmethyl)amino substituent. Its molecular formula is C16H19NO2S, and it has a molecular weight of approximately 303.39 g/mol. The unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer applications.
Research indicates that benzenesulfonic acid derivatives often exhibit their biological activities through interactions with various molecular targets:
- Enzyme Inhibition : Certain analogues have shown potent inhibition against carbonic anhydrases (CA IX and CA II), with IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, indicating strong selectivity over CA II .
- Apoptosis Induction : Compounds similar to benzenesulfonic acid have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, evidenced by significant increases in annexin V-FITC positivity .
Biological Activity Overview
The following table summarizes the biological activities associated with benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]- and its analogues:
| Activity | Description | IC50/EC50 Values |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth through enzyme interference. | Not specified |
| Anti-biofilm | Reduction in biofilm formation in various bacterial strains. | Not specified |
| Enzyme Inhibition (CA IX) | Selective inhibition of carbonic anhydrase IX, relevant for cancer therapy. | 10.93–25.06 nM |
| Apoptosis Induction | Induces late apoptosis in MDA-MB-231 cells. | Annexin V-FITC increase: 22-fold |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial and anti-biofilm activities of several benzenesulfonamide derivatives. Among these, specific compounds demonstrated significant inhibition against common pathogens, suggesting their potential as new antibacterial agents .
- Cancer Research : In vitro studies on MDA-MB-231 breast cancer cells revealed that benzenesulfonic acid derivatives could induce apoptosis significantly more than control treatments, highlighting their potential as anticancer agents .
- Toxicological Profiling : A broader analysis involving ToxCast chemicals indicated that compounds similar to benzenesulfonic acid can activate various enzymatic pathways, which may lead to diverse biological responses including toxicity assessments across multiple assays .
Q & A
Q. What are the common synthetic routes for preparing benzenesulfonic acid derivatives such as 4-[ethyl(phenylmethyl)amino]benzenesulfonic acid?
- Methodological Answer : Synthesis typically involves sulfonation of benzene derivatives followed by functionalization. For example:
Sulfonation : Introduce the sulfonic acid group via reaction with sulfuric acid or chlorosulfonic acid.
Amino Group Introduction : React the sulfonated intermediate with ethyl(phenylmethyl)amine under nucleophilic substitution conditions.
Purification : Use recrystallization or column chromatography to isolate the product.
Key reagents include chloroacetyl chloride for acetylation (in related sulfonamide syntheses) and sodium acetate/acetic acid for pH control .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-[ethyl(phenylmethyl)amino]benzenesulfonic acid?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituents and confirm aromatic sulfonation.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) or ESI-MS determines molecular weight and fragmentation patterns.
- IR Spectroscopy : Confirms sulfonic acid (-SOH) and amine (-NH) functional groups.
- Elemental Analysis : Validates purity and stoichiometry.
Reference spectral libraries (e.g., NIST Chemistry WebBook) aid in peak assignment .
Advanced Questions
Q. How can researchers resolve contradictions in solubility data reported for benzenesulfonic acid derivatives under varying experimental conditions?
- Methodological Answer : Contradictions often arise from differences in counterions (e.g., sodium vs. hydrogen salts) or hydration states. To address this:
Control pH : Solubility of sulfonic acids is pH-dependent; measure solubility across a pH range (e.g., 1–14).
Characterize Hydrates : Use thermogravimetric analysis (TGA) or X-ray diffraction (XRD) to detect crystalline hydrates.
Validate Purity : Ensure samples are free of surfactants or residual solvents via HPLC or GC-MS.
For example, benzenesulfonic acid derivatives are hygroscopic, which can skew solubility measurements .
Q. What methodological approaches are recommended for analyzing the interaction of 4-[ethyl(phenylmethyl)amino]benzenesulfonic acid with metal ions in catalytic systems?
- Methodological Answer : To study metal-ion interactions:
Titration Calorimetry (ITC) : Quantify binding constants and stoichiometry.
UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands.
Computational Modeling : DFT calculations predict coordination geometries (e.g., octahedral vs. tetrahedral).
For example, benzenesulfonic acid derivatives form stable complexes with transition metals like Cu or Fe, influencing catalytic activity .
Q. What challenges arise in the X-ray crystallographic refinement of benzenesulfonic acid derivatives, and how can they be addressed using software like SHELX?
- Methodological Answer : Common challenges include:
- Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density.
- Hydrogen Bonding Networks : SHELXL’s restraints (e.g., AFIX) refine hydrogen positions.
- Twinned Crystals : Test for twinning with CELL_NOW and refine using TWIN commands.
SHELX’s robust parameterization handles low-resolution data and partial occupancy issues .
Q. How do steric effects from the ethyl(phenylmethyl)amino substituent influence the reactivity of 4-[ethyl(phenylmethyl)amino]benzenesulfonic acid compared to simpler analogs?
- Methodological Answer : The bulky substituent can:
Reduce Nucleophilic Attack : Steric hindrance slows reactions at the para position.
Enhance Hydrophobicity : Increases partitioning into nonpolar solvents (logP analysis).
Modulate Acid Strength : Electron-donating effects of the amino group may weaken sulfonic acid acidity.
Experimental validation via Hammett plots or computational studies (e.g., Gaussian) quantifies these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
